3-(1,3-benzodioxol-5-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a chromeno[6,7-e][1,3]oxazinone core, and a phenyl group, which collectively contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Chromeno[6,7-e][1,3]oxazinone Core: This step involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization.
Introduction of the Phenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final step involves the coupling of the benzodioxole moiety with the chromeno[6,7-e][1,3]oxazinone core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Similar compounds to 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other benzodioxole derivatives and chromeno[6,7-e][1,3]oxazinone analogs. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol:
Eutylone: A benzodioxole derivative with stimulant properties.
The uniqueness of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H21NO5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C26H21NO5/c1-16-25-19(10-21-20(11-24(28)32-26(16)21)18-5-3-2-4-6-18)13-27(14-29-25)12-17-7-8-22-23(9-17)31-15-30-22/h2-11H,12-15H2,1H3 |
InChI Key |
HUPHDNUJQHOYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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